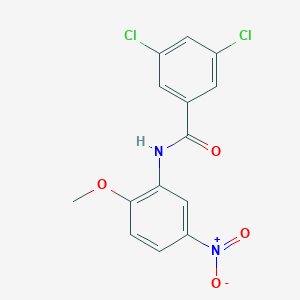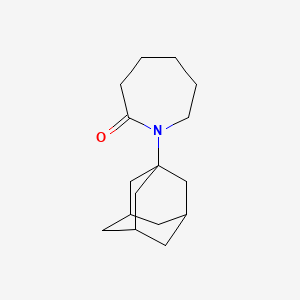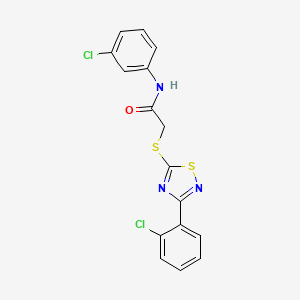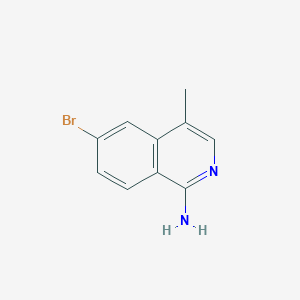![molecular formula C17H19N5O2 B3016316 6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946357-90-0](/img/structure/B3016316.png)
6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a pyrido[2,3-d]pyrimidine derivative, which is a class of heterocyclic compounds that have been studied for various biological activities. The pyrido[2,3-d]pyrimidine scaffold is known for its potential in medicinal chemistry due to its resemblance to nucleobases and its ability to interact with biological targets.
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves the reaction of aminopyrimidines with other components to form the fused ring system. For example, a related compound was synthesized using a microwave-induced cyclocondensation reaction of aminopyrimidine with pyruvic acid, catalyzed by cerium ammonium nitrate (CAN) . Another method includes the reaction of 6-azido-1,3-dimethyluracil with ethyl acetoacetate in the presence of sodium ethoxide . These methods highlight the versatility of the synthetic approaches to pyrido[2,3-d]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a fused ring system that includes a pyrimidine ring joined to a pyridine ring. This structure is amenable to various substitutions, which can significantly alter the compound's chemical and biological properties. For instance, the introduction of an amino group or a triazole moiety can be achieved through specific synthetic routes .
Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidine derivatives can undergo a variety of chemical reactions. The presence of amino groups allows for further functionalization through condensation processes or intramolecular reactions. For example, the reaction with α-amino acid derivatives can yield azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents used . Sigmatropic rearrangements have also been reported, where tertiary amines derived from pyrido[2,3-d]pyrimidine were heated to yield different derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds typically exhibit solid-state properties and have varying solubilities in organic solvents, which can be leveraged in their purification and characterization. The Vilsmeier reaction has been used to functionalize these compounds, demonstrating their reactivity and the potential to introduce pharmacologically relevant substituents .
Aplicaciones Científicas De Investigación
Optical and Nonlinear Optical Applications
- Pyrimidine-based bis-uracil derivatives have been synthesized and evaluated for their potential in optical and nonlinear optical (NLO) applications. These compounds, including variations of dimethylpyrimidine diones, demonstrated significant NLO properties, suggesting their utility in NLO device fabrications. The study utilized computational methods to assess these properties, indicating the potential of pyrimidine derivatives in advanced material science (Mohan et al., 2020).
Antiviral Evaluation
- Derivatives of dimethylpyrimidine dione have been synthesized and their antiviral activities tested against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1). This indicates the exploration of pyrimidine derivatives in the development of new antiviral agents (El-Etrawy & Abdel-Rahman, 2010).
Green Chemistry Synthesis
- Pyrimidine derivatives have been synthesized through green chemistry approaches, including water as the reaction medium. This method aligns with the principles of green chemistry, aiming for more environmentally friendly chemical syntheses. It exemplifies the commitment to developing sustainable processes in chemical research (Heravi & Daraie, 2016).
Antimicrobial Activity
- New series of pyridopyrimidine derivatives containing Schiff bases of certain amino acids were investigated for their antimicrobial activities. These compounds showed variable antibacterial activities, highlighting the potential of pyrimidine derivatives in antibacterial and possibly antitumor agents (Alwan et al., 2014).
Advanced Material Synthesis
- The synthesis of pyrimido[4,5-d]pyrimidine derivatives through a one-pot, three-component reaction showcases the versatility of pyrimidine derivatives in contributing to the field of material science. These compounds could potentially offer new functionalities for various applications (Bazgir et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
6-ethyl-1,3-dimethyl-5-(pyridin-4-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-12-10-20-15-13(16(23)22(3)17(24)21(15)2)14(12)19-9-11-5-7-18-8-6-11/h5-8,10H,4,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQSWKBZRUTYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NCC3=CC=NC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)
![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)



![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)

![9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3016248.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3016251.png)
![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)
